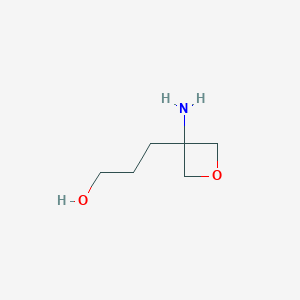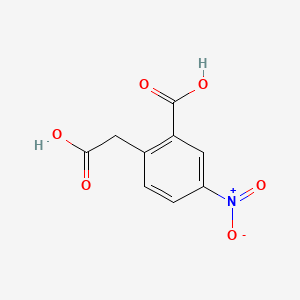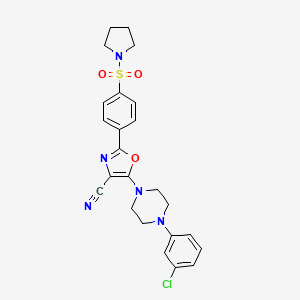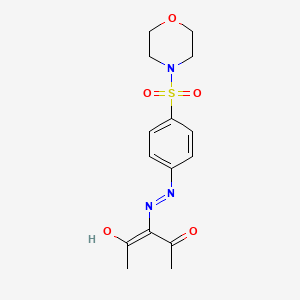
3-(3-Aminooxetan-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(3-Aminooxetan-3-yl)propan-1-ol is a multifunctional molecule that serves as a building block in the synthesis of various chemical compounds. It contains both amino and hydroxyl functional groups, which makes it a versatile reagent in organic synthesis. The presence of these functional groups allows for a range of chemical transformations, leading to the creation of complex molecules with potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of compounds related to 3-(3-Aminooxetan-3-yl)propan-1-ol has been explored in the literature. For instance, a general synthetic strategy for the construction of poly(ether imine) dendrons and dendrimers originating from 3-amino-propan-1-ol is described, utilizing a new trifunctional monomer, 3-[bis-(3-hydroxypropyl)amino]propan-1-ol, in a divergent synthesis approach . Additionally, the synthesis of heterocyclic substituted 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols has been reported, where the aryl moiety or the amidic group is substituted by a heterocyclic moiety .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(3-Aminooxetan-3-yl)propan-1-ol has been investigated using various analytical techniques. For example, a novel compound with an amino group linked to a heterocyclic moiety has been characterized by IR, NMR, UV-Vis, and X-ray single crystal diffraction techniques, providing insights into the structural and electronic properties of such molecules .
Chemical Reactions Analysis
The chemical reactivity of molecules containing the 3-(3-Aminooxetan-3-yl)propan-1-ol moiety can be quite diverse. The amino and hydroxyl groups are reactive sites that can participate in a variety of chemical reactions. For instance, the CuCl2-catalyzed heterocyclodehydration of 1-amino-3-yn-2-ol derivatives has been shown to afford substituted pyrroles, demonstrating the potential of these functional groups to engage in cyclization reactions to form heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(3-Aminooxetan-3-yl)propan-1-ol derivatives are influenced by the presence of functional groups and the overall molecular architecture. The solubility, reactivity, and stability of these compounds can vary significantly depending on their structure. For example, water-soluble carboxylic acid terminated dendrimers based on 3-amino-propan-1-ol were found to be non-toxic, indicating their potential for biological applications .
Applications De Recherche Scientifique
Corrosion Inhibition
Compounds structurally related to 3-(3-Aminooxetan-3-yl)propan-1-ol, such as tertiary amines derived from 1,3-di-amino-propan-2-ol, have been synthesized and investigated for their performance in inhibiting carbon steel corrosion. These compounds retard the anodic dissolution of iron by forming a protective layer on the metal surface, thereby acting as anodic inhibitors. Their effectiveness varies with concentration and the specific compound used, with some showing high inhibition efficiencies of up to 95% under certain conditions (Gao, Liang, & Wang, 2007).
Cancer Research and Drug Delivery
In the realm of cancer research and drug delivery, derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol have been synthesized and evaluated for their inhibitory activity against Src kinase, a protein tyrosine kinase involved in the progression of cancerous cells. Certain derivatives have demonstrated significant inhibitory potency and potential anticancer activity against human breast carcinoma cells, highlighting their promise in therapeutic applications (Sharma et al., 2010).
Synthesis of Protic Hydroxylic Ionic Liquids
Research on the synthesis of protic hydroxylic ionic liquids with two types of nitrogenous centers, including compounds similar to 3-(3-Aminooxetan-3-yl)propan-1-ol, has been conducted to explore their potential applications. These ionic liquids exhibit unique properties such as low glass transition temperatures and high conductivity, making them suitable for various industrial applications (Shevchenko et al., 2017).
Poly(ether imine) Dendrimers for Biological Studies
A general synthetic strategy utilizing 3-amino-propan-1-ol as a starting material has been developed for the construction of poly(ether imine) dendrons and dendrimers. These dendrimers, exhibiting non-toxicity in cytotoxicity studies, show promise for biological applications, offering a versatile platform for the delivery of drugs and genes (Krishna, Jain, Tatu, & Jayaraman, 2005).
Novel Corrosion Inhibitors
The development of amino acids based corrosion inhibitors, synthesized by condensing glyoxal, formaldehyde, and amino acids, has been explored for their efficacy in protecting mild steel against corrosion. These inhibitors show high efficiency and their adsorption on mild steel surfaces suggests potential for broad industrial application (Srivastava et al., 2017).
Propriétés
IUPAC Name |
3-(3-aminooxetan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-6(2-1-3-8)4-9-5-6/h8H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTSWTFSEVLHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2517940.png)

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2517943.png)

![4-phenyl-3-{1-[(2Z)-3-phenylprop-2-enoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2517948.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2517949.png)
![[3-(Benzyloxy)propyl]amine hydrochloride](/img/structure/B2517950.png)

![[3-(2-Bromo-phenoxy)-4-oxo-4H-chromen-7-yloxy]-acetic acid ethyl ester](/img/structure/B2517952.png)


![16-[(Oxolan-2-yl)methyl]-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2517958.png)
